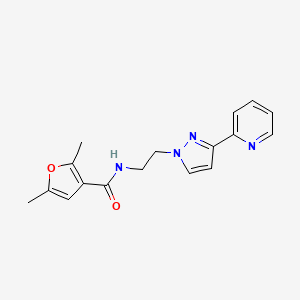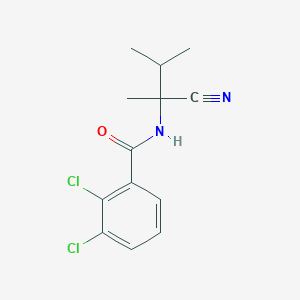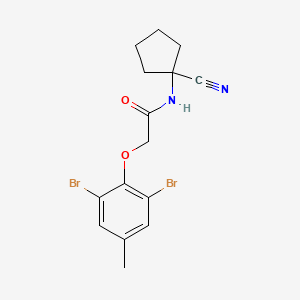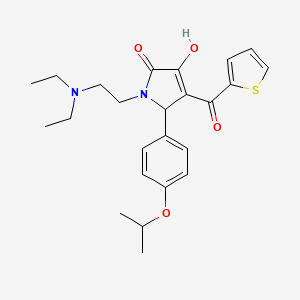
2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through intermolecular hydrogen bonding interactions . The dihedral angle between the furan and pyridine rings in the compound is 73.52 (14)°, which may influence its binding affinity .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the c-Jun N-terminal kinase pathway is involved in stress response, while the CDC7 kinase pathway plays a role in cell cycle regulation .
Pharmacokinetics
The compound’sglobal reactivity and charge transfer property have been investigated using density functional theory (DFT) .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, inhibition of c-Jun N-terminal kinase 3 could potentially lead to reduced stress response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s hydrogen bonding interactions and crystal structure could be affected by changes in temperature or pH .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-14(13(2)23-12)17(22)19-8-10-21-9-6-16(20-21)15-5-3-4-7-18-15/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCUOODRDIYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2955997.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2956000.png)
![ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2956001.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
![4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol](/img/structure/B2956003.png)




![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)

